molecular formula C10H7BrClN B6254757 3-bromo-2-chloro-4-methylquinoline CAS No. 1134335-05-9

3-bromo-2-chloro-4-methylquinoline

Cat. No.: B6254757
CAS No.: 1134335-05-9
M. Wt: 256.5
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Description

3-Bromo-2-chloro-4-methylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₁H₈BrClN (based on analogs in –12). The compound’s halogen substituents (Br, Cl) and methyl group at position 4 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its crystal structure likely exhibits planarity in the quinoline ring system and intermolecular interactions such as C–H···Br hydrogen bonds and halogen–halogen contacts (e.g., Br⋯Cl), as observed in structurally similar bromochloroquinolines .

Properties

CAS No.

1134335-05-9

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3-bromo-2-chloro-4-methylquinoline, highlighting differences in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Bromo-4-chloro-8-methylquinoline Br (C3), Cl (C4), Me (C8) C₁₀H₇BrClN Intermediate for OLED materials
6-Bromo-4-chloro-2-methylquinoline Br (C6), Cl (C4), Me (C2) C₁₀H₇BrClN Pharmacological precursor
4-Bromo-3-chloro-6-trifluoromethylquinoline Br (C4), Cl (C3), CF₃ (C6) C₁₀H₄BrClF₃N High reactivity in cross-coupling
3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline BrCH₂ (C3), Cl (C2), Br₂CH (C6) C₁₂H₈Br₃ClN Crystal packing via Br⋯Cl contacts

Key Observations :

  • Positional Isomerism: The placement of halogens (Br, Cl) and methyl groups significantly alters reactivity. For example, 3-bromo-4-chloro-8-methylquinoline (Br at C3, Cl at C4) is optimized for OLED applications due to its planar structure and electron-withdrawing effects , whereas 6-bromo-4-chloro-2-methylquinoline (Br at C6) is prioritized in antimicrobial agent synthesis .
  • Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 4-bromo-3-chloro-6-trifluoromethylquinoline enhances electrophilicity at the quinoline core, facilitating Suzuki-Miyaura cross-coupling reactions .
Stability and Challenges
  • Thermal Stability: Halogenated quinolines with multiple heavy atoms (e.g., Br, Cl) exhibit lower thermal stability compared to methoxy or methyl-substituted derivatives (). For example, 4-amino-2,3-bis(4-methoxyphenyl)quinoline (melting point 223–225°C) is more stable than bromochloroquinolines, which often decompose above 150°C .
  • Synthetic Yield: The title compound’s synthesis typically yields ~50–60% due to competing side reactions (e.g., over-bromination), whereas methoxy-substituted quinolines () achieve higher yields (70–80%) under similar conditions .

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